Cas no 897467-67-3 (2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole)

2-4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a piperazine carbonyl bridge. This structure imparts unique physicochemical properties, making it a promising candidate for pharmaceutical and agrochemical research. The benzothiazole scaffold is known for its bioactivity, while the benzodioxine group enhances metabolic stability and binding affinity. The methyl substitution at the 6-position further optimizes steric and electronic interactions. This compound is particularly valuable in medicinal chemistry for its potential as a kinase inhibitor or receptor modulator, offering a balanced profile of solubility, stability, and selectivity for targeted applications.
2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole structure
897467-67-3 structure
商品名:2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole
CAS番号:897467-67-3
MF:C21H21N3O3S
メガワット:395.47474360466
CID:5481562

2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
    • 2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole
    • インチ: 1S/C21H21N3O3S/c1-14-6-7-15-19(12-14)28-21(22-15)24-10-8-23(9-11-24)20(25)18-13-26-16-4-2-3-5-17(16)27-18/h2-7,12,18H,8-11,13H2,1H3
    • InChIKey: MVGAYRRSKCKEBI-UHFFFAOYSA-N
    • ほほえんだ: C(C1OC2=CC=CC=C2OC1)(N1CCN(C2=NC3=CC=C(C)C=C3S2)CC1)=O

2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2609-0109-3mg
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2609-0109-10mg
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2609-0109-30mg
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2609-0109-100mg
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2609-0109-2μmol
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-0109-20mg
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2609-0109-5μmol
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2609-0109-2mg
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2609-0109-25mg
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2609-0109-4mg
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
897467-67-3 90%+
4mg
$66.0 2023-05-16

2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole 関連文献

2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazoleに関する追加情報

Comprehensive Analysis of 2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole (CAS No. 897467-67-3)

The compound 2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole (CAS No. 897467-67-3) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, combining a benzodioxine moiety with a piperazine ring and a benzothiazole core. This combination of functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

Recent studies have highlighted the potential of benzothiazole-derived compounds in targeting neurodegenerative diseases, a topic of immense interest given the rising global prevalence of conditions like Alzheimer's and Parkinson's. The incorporation of a piperazine ring, known for its versatility in medicinal chemistry, further enhances the compound's bioavailability and binding affinity to biological targets. Researchers are particularly intrigued by its potential as a modulator of key enzymes or receptors involved in cognitive function.

From a synthetic chemistry perspective, the 2,3-dihydro-1,4-benzodioxine subunit in this compound offers remarkable stability and electron-rich characteristics, which are advantageous for designing selective inhibitors or agonists. This has led to increased searches for "benzodioxine derivatives in drug design" and "piperazine-based therapeutic agents" across scientific databases. The methyl group at the 6-position of the benzothiazole ring also contributes to its lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in CNS drug development.

In the context of modern drug discovery trends, this compound aligns with the growing demand for "multi-target directed ligands" (MTDLs), which can address complex diseases through polypharmacology. Its structural features suggest potential activity against both serotonergic and dopaminergic systems, making it relevant to current investigations into mood disorders and cognitive enhancement. Laboratory supply platforms have reported increased inquiries about "CAS 897467-67-3 suppliers" and "benzothiazole-piperazine hybrid compounds," reflecting its rising importance in research circles.

The compound's physicochemical properties, including its molecular weight of 381.45 g/mol and moderate solubility profile, make it suitable for further derivatization—a key consideration in hit-to-lead optimization programs. Computational chemistry studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, particularly its potential for oral bioavailability, which addresses one of the most common challenges in small-molecule drug development.

As the pharmaceutical industry continues to explore "privileged structures" in medicinal chemistry, the benzothiazole-piperazine-benzodioxine scaffold represented by this compound offers exciting possibilities. Its structural complexity allows for diverse modifications, enabling researchers to fine-tune selectivity and potency against various biological targets. Recent patent literature suggests growing interest in similar scaffolds for applications ranging from neuroprotection to metabolic disorder treatment.

From a technical perspective, the synthesis of 2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole typically involves multi-step organic transformations, with the key steps being the formation of the benzodioxine-carbonyl intermediate and its subsequent coupling with the piperazine-benzothiazole moiety. Purification methods often employ chromatography techniques, with analytical characterization relying heavily on NMR, HPLC, and mass spectrometry—techniques frequently searched by synthetic chemists working with similar compounds.

The growing body of research on related structures suggests that minor modifications to this core scaffold could yield compounds with significantly different pharmacological profiles. This has led to increased academic and industrial interest, as evidenced by rising publications and patent applications mentioning "benzodioxine-containing pharmaceuticals" and "heterocyclic compounds for CNS disorders." The compound's CAS registry number 897467-67-3 has become an important identifier in these emerging research areas.

Looking forward, the unique combination of a benzothiazole core with piperazine and benzodioxine substituents positions this molecule as a valuable building block in medicinal chemistry. Its development reflects broader trends in drug discovery, where researchers increasingly focus on molecular hybrids that combine pharmacophores from different bioactive compounds. As such, it represents an important case study in rational drug design and the strategic assembly of heterocyclic systems for therapeutic applications.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD